molecular formula C3H7NO3 B3147819 (R)-3-Amino-2-hydroxypropanoic acid CAS No. 632-11-1

(R)-3-Amino-2-hydroxypropanoic acid

Cat. No. B3147819
CAS RN: 632-11-1
M. Wt: 105.09 g/mol
InChI Key: BMYNFMYTOJXKLE-UWTATZPHSA-N
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Description

Synthesis Analysis

The synthesis of amino acids typically involves the reaction of an alpha-amino acid with a compound containing a carbonyl group. The exact method can vary depending on the specific amino acid being synthesized .


Molecular Structure Analysis

The molecular structure of an amino acid is characterized by a central carbon atom (the alpha carbon) attached to a hydrogen atom, an amino group, a carboxyl group, and a variable side chain (R group) .


Chemical Reactions Analysis

Amino acids can participate in a variety of chemical reactions. They can act as both acids and bases due to the presence of the amino and carboxyl groups. They can also undergo reactions specific to their side chains .


Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids are influenced by the characteristics of their side chains. Some amino acids are hydrophobic, while others are hydrophilic. Some can form hydrogen bonds, while others cannot. The charge of the side chain can also vary depending on the pH of the solution .

Safety and Hazards

Like all chemicals, amino acids should be handled with care. They are generally considered safe when used appropriately, but they can cause harm in certain situations. For example, ingestion or inhalation of large amounts can be harmful. It’s always important to refer to the safety data sheet (SDS) for specific safety information .

Future Directions

The study of amino acids is a vibrant field with many potential future directions. This includes the development of new methods for synthesis, the design of amino acid-based drugs, and the use of amino acids in the production of bio-based materials .

properties

IUPAC Name

(2R)-3-amino-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYNFMYTOJXKLE-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601021279
Record name (R)-Isoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-2-hydroxypropanoic acid

CAS RN

632-11-1
Record name (2R)-3-Amino-2-hydroxypropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Isoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-AMINO-2-HYDROXYPROPANOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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